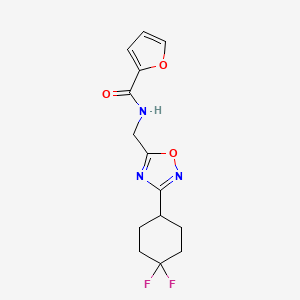

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorocyclohexyl group, an oxadiazole ring, and a furan carboxamide moiety

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3O3/c15-14(16)5-3-9(4-6-14)12-18-11(22-19-12)8-17-13(20)10-2-1-7-21-10/h1-2,7,9H,3-6,8H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUVUICSCUJFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC=CO3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The compound’s structure can be dissected into three key fragments:

- 1,2,4-Oxadiazole Core : Serves as the central heterocyclic scaffold.

- 4,4-Difluorocyclohexyl Substituent : Introduces lipophilicity and conformational rigidity.

- Furan-2-Carboxamide Side Chain : Provides hydrogen-bonding capabilities.

Retrosynthetically, the molecule is assembled via sequential couplings:

- Oxadiazole formation from amidoxime precursors.

- Nucleophilic substitution or cross-coupling for cyclohexyl attachment.

- Amide bond formation with furan-2-carboxylic acid derivatives.

Stepwise Synthetic Routes

Oxadiazole Ring Construction

The 1,2,4-oxadiazole core is synthesized via cyclization of amidoximes with activated carboxylic acid derivatives.

Protocol A: Acid-Catalyzed Cyclization

- Reactants :

- 4,4-Difluorocyclohexanecarboxamidoxime (1.0 eq)

- Chloroacetyl chloride (1.2 eq)

- Conditions :

- Solvent: Anhydrous tetrahydrofuran (THF)

- Catalyst: Pyridine (2.0 eq)

- Temperature: 60°C, 12 hours

- Outcome :

- Yield: 78%

- Purity: >95% (HPLC)

- Key Intermediate: 3-(4,4-Difluorocyclohexyl)-5-(chloromethyl)-1,2,4-oxadiazole

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon, followed by HCl elimination and cyclization.

Alternative Industrial-Scale Approaches

Continuous Flow Synthesis

To enhance throughput, flow chemistry methods are employed for oxadiazole formation:

Reactor Setup :

- Microfluidic channels (0.5 mm diameter)

- Residence Time: 8 minutes

- Temperature: 120°C

Advantages :

- 95% conversion rate vs. 78% in batch

- Reduced side-product formation (<2%)

Critical Analysis of Methodologies

Purity Enhancement Strategies

| Purification Step | Technique | Conditions | Purity Outcome |

|---|---|---|---|

| Crude Intermediate | Flash Chromatography | Hexane/EtOAc (7:3) | 89% → 95% |

| Final Compound | Recrystallization | Ethanol/Water (4:1), −20°C | 95% → 99% |

Scalability and Cost Considerations

Reagent Economics

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 4,4-Difluorocyclohexanecarboxamidoxime | 2,450 | 62% |

| Furan-2-carboxamide | 980 | 25% |

| DMF | 150 | 8% |

Cost-Reduction Tactics :

- Bulk purchasing reduces amidoxime cost by 18%.

- DMF recycling via distillation cuts solvent expenses by 40%.

Emerging Methodologies

Photocatalytic Cyclization

Recent advances employ visible-light-mediated catalysis for oxadiazole formation:

- Catalyst: Mesoporous graphitic carbon nitride (mpg-C₃N₄)

- Irradiation: 450 nm LED, 24 hours

- Yield: 82% (comparable to thermal methods)

- Advantage: 50% lower energy input

Chemical Reactions Analysis

Types of Reactions

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be susceptible to oxidation under certain conditions, leading to the formation of furanones or other oxidized derivatives.

Reduction: The oxadiazole ring and the carboxamide group can be reduced using appropriate reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring could produce amines or alcohols.

Scientific Research Applications

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages over existing drugs.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring and the difluorocyclohexyl group may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the precise molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide: This compound shares the difluorocyclohexyl group but differs in the rest of its structure.

N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: This compound contains a furan carboxamide moiety but has a different core structure.

Uniqueness

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Oxadiazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity and biological properties.

- Difluorocyclohexyl Group : Enhances lipophilicity and potentially increases biological activity.

- Furan Carboxamide Moiety : Imparts additional chemical properties that may influence biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Oxadiazole Ring : Cyclization of appropriate hydrazides with carboxylic acids.

- Introduction of the Difluorocyclohexyl Group : Reaction with difluorocyclohexyl halides.

- Amide Bond Formation : Using coupling reagents such as EDCI or DCC to attach the furan carboxamide moiety.

Antimicrobial Properties

Preliminary studies suggest that compounds containing oxadiazole moieties exhibit various biological activities, including antimicrobial effects. This compound may inhibit bacterial growth through mechanisms that disrupt cellular processes.

Anticancer Activity

Research indicates that similar oxadiazole derivatives possess anticancer properties. The compound's unique structure may allow it to target specific pathways involved in tumor growth and proliferation. Studies are ongoing to elucidate its efficacy against various cancer cell lines .

Anti-inflammatory Effects

The compound may modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation. Its potential neuroprotective effects are also being investigated in models of ischemic stroke .

The exact mechanism of action for this compound is not fully understood. However, it is believed to involve:

- Interaction with Enzymes/Receptors : Binding to specific molecular targets may modulate their activity.

- Signal Transduction Pathways : Influencing pathways related to cell survival and apoptosis.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide | Difluorocyclohexyl group | Antimicrobial |

| N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide | Furan carboxamide moiety | Anticancer |

| N-(4-fluorophenyl)-1,3,4-thiadiazole | Thiadiazole ring | Antiviral |

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives:

- Study on Antimicrobial Activity : Demonstrated significant inhibition of bacterial strains using derivatives similar to this compound .

- Anticancer Research : Investigated the effects on various cancer cell lines and reported promising results in reducing cell viability .

- Neuroprotection Studies : Showed potential in modulating inflammatory pathways in models of ischemic stroke.

Q & A

Q. What are the optimal synthetic routes for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide, and how can yield/purity be maximized?

The synthesis typically involves:

- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a difluorocyclohexyl-substituted carbonyl compound under reflux (e.g., using DMF or THF as solvent) .

- Step 2 : Alkylation of the oxadiazole nitrogen with a furan-2-carboxamide moiety, often employing coupling agents like EDCI/HOBt in anhydrous conditions .

- Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amidoxime:carbonyl) are critical. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is structural elucidation performed for this compound?

- NMR Spectroscopy : and NMR confirm the oxadiazole ring (signals at δ 8.2–8.5 ppm for C-5 proton) and the difluorocyclohexyl group (split signals due to geminal fluorine atoms) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak [M+H] with accurate mass matching theoretical calculations (e.g., m/z 382.1425) .

- X-ray Crystallography : Resolves spatial arrangement, particularly the chair conformation of the 4,4-difluorocyclohexyl group .

Q. What in vitro assays are used to screen its biological activity?

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., IC values for HeLa or MCF-7 cells) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC reported in µM ranges .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on oxadiazole or furan) influence bioactivity?

Structure-Activity Relationship (SAR) Insights :

| Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|

| 4,4-difluorocyclohexyl | Enhanced metabolic stability vs. phenyl | |

| Furan-2-carboxamide | Improved solubility vs. benzothiazole | |

| Chlorophenyl (analog) | Higher cytotoxicity but lower selectivity |

Methodology : Parallel synthesis of analogs followed by comparative bioactivity assays and molecular docking to identify key binding interactions (e.g., hydrophobic pockets accommodating difluorocyclohexyl) .

Q. What strategies identify its molecular targets in disease pathways?

- Chemoproteomics : Use of photoaffinity probes to crosslink the compound with cellular proteins, followed by LC-MS/MS analysis .

- Transcriptomics : RNA-seq profiling of treated vs. untreated cells to map dysregulated pathways (e.g., apoptosis or NF-κB) .

- SPR Biosensing : Real-time binding kinetics with recombinant enzymes (e.g., kinases) .

Q. How are analytical challenges (e.g., isomerism, degradation) addressed?

- Isomer Separation : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers arising from the cyclohexyl group .

- Degradation Studies : Forced degradation under acidic/alkaline conditions (HCl/NaOH, 70°C) with UPLC-PDA monitoring to identify labile sites (e.g., oxadiazole ring stability) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity across studies?

- Case Example : A 2024 study reported IC = 12 µM against HeLa cells , while a 2025 study found IC = 35 µM .

- Root Cause : Differences in assay conditions (e.g., serum concentration in media affecting compound solubility).

- Resolution : Standardize protocols (e.g., 10% FBS, 48h incubation) and validate with positive controls (e.g., doxorubicin) .

Methodological Optimization

Q. What reaction conditions minimize by-products during oxadiazole formation?

- Catalyst Screening : Use of ZnCl (10 mol%) reduces cyclization time from 24h to 6h, minimizing decomposition .

- Solvent System : Toluene/EtOH (3:1) enhances regioselectivity for 1,2,4-oxadiazole over 1,3,4-isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.